6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Description
Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry
The pyrimidine nucleus is a foundational heterocyclic scaffold in the realm of organic and medicinal chemistry. As a key component of nucleic acids—in the form of cytosine, thymine, and uracil (B121893)—it is fundamental to the structure of DNA and RNA, making it indispensable for life. This inherent biological relevance has spurred extensive research into pyrimidine derivatives as therapeutic agents. nih.gov
The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to a vast library of compounds with a wide spectrum of biological activities. nih.govtandfonline.com Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. tandfonline.com Their ability to interact with various biological targets, including enzymes and receptors, makes them a "privileged scaffold" in drug discovery, consistently providing a basis for the development of novel therapeutic molecules. nih.gov
Overview of Thioxopyrimidine Derivatives
Thioxopyrimidine derivatives are a class of pyrimidines where at least one carbonyl group is replaced by a thiocarbonyl (C=S) group. This substitution of an oxygen atom with a sulfur atom significantly influences the molecule's electronic properties, reactivity, and biological activity. The presence of the sulfur atom can enhance the compound's lipophilicity and its ability to coordinate with metal ions in enzymes, often leading to potent and specific biological effects. nih.govbenthamscience.com
Thioxopyrimidines, including 2-thioxo and 4-thioxo derivatives, are known to exhibit a broad range of pharmacological activities. Research has demonstrated their potential as anticancer, anti-HIV, anti-inflammatory, analgesic, and antimicrobial agents. nih.gov The reactivity of the thiocarbonyl group also makes them valuable intermediates in the synthesis of more complex fused heterocyclic systems, further expanding their utility in medicinal chemistry. benthamscience.com
Historical Context and Evolution of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione Research
The specific compound this compound is structurally a derivative of barbituric acid, with a sulfur atom at the 6-position. Its history is intertwined with the broader development of barbiturates and thiobarbiturates, which were extensively studied throughout the 20th century for their effects on the central nervous system.
While the parent compound itself is not as widely known as its 2-thio analogue (2-thiobarbituric acid), its derivatives have been the subject of increasing research. Early research on related compounds, such as 2-thiobarbituric acid, established their utility in analytical chemistry, most notably in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a long-standing method for measuring lipid peroxidation. wikipedia.orgspringernature.comelsevierpure.com This assay, while not specific, provided an empirical window into oxidative stress in biological systems. wikipedia.orgelsevierpure.com
The evolution of research on this compound and its close relatives has shifted towards their use as synthons for creating more elaborate molecules. Synthetic chemists have utilized the reactivity of the thiobarbituric acid core to build a variety of derivatives. nih.govtandfonline.comomicsonline.org Modern research focuses on synthesizing novel derivatives and evaluating their potential as targeted therapeutic agents. Studies have explored their efficacy as anticancer, antifungal, and α-glucosidase inhibitory agents, demonstrating the ongoing potential of this chemical scaffold in drug discovery. nih.govnih.govomicsonline.org The synthesis of these derivatives often involves condensation reactions with various aldehydes or the use of the core structure to build fused heterocyclic systems. tandfonline.comomicsonline.org
Interactive Data Table: Biological Activities of Thiobarbituric Acid Derivatives
| Compound Class | Biological Activity | Research Focus |
| N1,N3-disubstituted thiobarbiturates | Anticancer (Anti-melanoma) | Targeting BRAF-mutated and wild-type melanoma cells. nih.gov |
| Thiobarbituric enamine derivatives | α-glucosidase inhibition, Anti-glycation | Potential for diabetes mellitus treatment. nih.gov |
| Substituted biphenyl (B1667301) thiobarbiturates | Antifungal | Activity against C. albicans, A. niger, and P. citrinum. omicsonline.org |
| Fused thieno[2,3-d]pyrimidines | Anticancer | Synthesis from thiobarbituric acid derivatives for new therapeutics. tandfonline.com |
| General Thiobarbiturates | Broad Spectrum | Investigated for anticonvulsant, anti-inflammatory, antibacterial, and anti-HIV properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylidene-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H2,(H2,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRZHJVEYUBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936207 | |
| Record name | 4-Hydroxy-6-sulfanylpyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15998-99-9 | |
| Record name | Dihydro-6-thioxo-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15998-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-6-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015998999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-sulfanylpyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Thioxodihydropyrimidine 2,4 1h,3h Dione and Its Derivatives
Classical Synthetic Approaches
Classical methods for the synthesis of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its derivatives have been well-established, providing reliable pathways to this important scaffold.
Condensation Reactions, particularly Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone in the synthesis of derivatives of this compound, which is also known as 2-thiobarbituric acid. This reaction involves the condensation of an active methylene (B1212753) compound, such as 2-thiobarbituric acid, with a carbonyl compound, typically an aldehyde or ketone. nih.govacs.org The reaction is catalyzed by a weak base or acid and is a powerful tool for forming carbon-carbon double bonds. acs.org
Derivatives of 2-thiobarbituric acid are frequently synthesized via Knoevenagel condensation with various aromatic aldehydes. nih.gov These reactions can be promoted by a range of catalysts. acs.org For instance, a small amount of acetic acid in an ethanolic medium can effectively initiate the condensation between unsymmetrical thiobarbituric acids and aromatic aldehydes at room temperature. nih.govacs.org The resulting 5-arylidine derivatives are valuable intermediates in organic synthesis. parchem.com
Several catalysts have been explored to improve the efficiency and environmental friendliness of the Knoevenagel condensation for synthesizing 5-arylidene barbituric and thiobarbituric acid derivatives. These include catalysts like Mg(NTf2)2 in water, which can lead to high to excellent yields in short reaction times. sigmaaldrich.com The general scheme for the Knoevenagel condensation of 2-thiobarbituric acid with an aromatic aldehyde is depicted below:
Scheme 1: Knoevenagel condensation of 2-thiobarbituric acid with an aromatic aldehyde.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which involve three or more reactants in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. The Biginelli reaction is a prominent example of an MCR used for the synthesis of dihydropyrimidinones and their thione analogs. chemicalbook.comnih.gov This reaction typically involves the one-pot condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793). chemicalbook.comresearchgate.net
The synthesis of this compound derivatives can be achieved through a Biginelli-like reaction. For example, a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound (thiobarbituric acid), an aromatic aldehyde, and urea or thiourea can be catalyzed by a catalytic amount of concentrated HCl in refluxing ethanol (B145695). researchgate.net This approach has been utilized to synthesize a variety of bicyclic dihydropyrimidine (B8664642) derivatives. researchgate.net
The versatility of MCRs allows for the generation of a diverse library of substituted pyrimidine (B1678525) derivatives. For instance, the reaction of barbituric or thiobarbituric acids with aryl aldehydes and 6-aminouracil (B15529) derivatives in the presence of a nano-catalyst under solvent-free conditions can produce pyridodipyrimidines in high yields. google.com
Dehydrosulfurization Strategies
Dehydrosulfurization is a chemical process that involves the removal of a sulfur atom. In the context of this compound, this strategy would involve the conversion of the thione group (C=S) to a carbonyl group (C=O), thus transforming it into barbituric acid. While this is a known transformation, it is not a primary synthetic route for this compound itself, but rather a subsequent reaction the compound can undergo. The focus of synthesis is typically on constructing the heterocyclic ring with the thione group already in place.
Synthesis from Thiourea and Malonic Acid Derivatives
A fundamental and widely used method for the synthesis of this compound involves the condensation of thiourea with a malonic acid derivative, such as diethyl malonate. google.com This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol.
The general procedure involves dissolving sodium metal in absolute ethanol to prepare sodium ethoxide, followed by the addition of thiourea and diethyl malonate. The mixture is then refluxed for several hours. google.com After the reaction is complete, the ethanol is removed by distillation, and the resulting product is acidified with hydrochloric acid to precipitate the crude 2-thiobarbituric acid. google.com The product can then be purified by recrystallization. google.com The reaction yields can be as high as 80%. google.com
Variations of this method include the use of malonic acid itself in the presence of acetyl chloride and acetic acid. This approach has been reported for the synthesis of unsymmetrical thiobarbituric acids from 1,3-disubstituted thioureas and malonic acid.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances.
Solvent-Free Conditions
A key principle of green chemistry is the reduction or elimination of organic solvents. Solvent-free reactions often lead to shorter reaction times, higher yields, and simpler work-up procedures. Several methods have been developed for the synthesis of this compound and its derivatives under solvent-free conditions.
One such method is the use of grinding, where the reactants are mixed together in a mortar and pestle at room temperature. For example, the Knoevenagel condensation of aromatic aldehydes with barbituric acid can be efficiently catalyzed by sodium acetate (B1210297) under solvent-free grinding conditions. This method is convenient, easily controlled, and can lead to higher yields in shorter times compared to traditional methods.
Microwave irradiation is another effective technique for conducting solvent-free syntheses. The one-pot, three-component synthesis of fused pyrimidine diones and triones has been achieved by reacting barbituric acids, aldehydes, and monosubstituted ureas or thioureas under microwave irradiation without any solvent or catalyst. This method offers significant improvements in reaction rates and yields. For instance, reaction times can be reduced from hours to minutes, with yields increasing from the 76-80% range in conventional heating to 97.68-98.50% with microwave assistance.
The following table summarizes the comparison between conventional and microwave-assisted synthesis for some 2-thiobarbituric acid derivatives.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 24 hours | 76-80 |
| Microwave Irradiation | 5-10 minutes | 97.68-98.50 |
Environmentally Benign Catalytic Systems (e.g., Chitosan-SO3H, Cuttlebone)
The development of green chemistry has spurred research into catalysts that are not only efficient but also renewable, biodegradable, and non-toxic. In the synthesis of pyrimidine derivatives, several such catalysts have demonstrated significant promise.
Chitosan-SO3H: A derivative of chitosan (B1678972), a naturally abundant biopolymer, sulfonic acid functionalized chitosan (Chitosan-SO3H) has emerged as a highly effective and biodegradable solid acid catalyst. researchgate.net It is prepared by the reaction of chitosan with chlorosulfonic acid. researchgate.net This catalyst has proven effective in various condensation reactions, including those for synthesizing barbituric acid derivatives, which are structurally related to this compound. researchgate.net The primary advantages of Chitosan-SO3H include its heterogeneous nature, which allows for easy separation from the reaction mixture, and its reusability for multiple reaction cycles without a significant loss in catalytic activity. researchgate.net Its use often allows for solvent-free reaction conditions, further enhancing the green credentials of the synthetic protocol. researchgate.net
Cuttlebone: Another novel, natural catalyst that has been effectively utilized is cuttlebone. researchgate.net Cuttlebone, primarily composed of aragonite (a form of calcium carbonate) and β-chitin, functions as a reusable and eco-friendly heterogeneous catalyst. researchgate.net It has been successfully applied in the one-pot, multi-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net The use of cuttlebone is characterized by high yields, short reaction times, and a straightforward work-up procedure, making it an attractive option for environmentally conscious synthesis. researchgate.net
The application of these natural and modified-natural catalysts represents a significant step forward in the sustainable synthesis of heterocyclic compounds.
Optimization of Reaction Conditions and Yields
Achieving optimal yields is a central goal in chemical synthesis, requiring careful manipulation of various reaction conditions. For this compound and its analogs, factors such as the choice of catalyst, solvent, temperature, and reaction time are critical.
Research has shown that employing specific catalysts can dramatically improve outcomes. For instance, the use of a dual-function catalyst with both acidic (SO3H) and basic sites can shorten reaction times and improve yields under heating and solvent-free conditions. nih.gov Similarly, triphenylphosphine (B44618) has been reported as an efficient catalyst for the synthesis of dihydropyrimidine-2(1H)-thione derivatives, leading to good yields at moderate temperatures (65 °C) in ethanol. researchgate.net
Microwave-assisted synthesis has also become a powerful tool for optimization. One-pot, three-component reactions for fused pyrimidine diones under microwave irradiation have been shown to offer substantial improvements in reaction rates and yields, while also avoiding the use of hazardous solvents. niscpr.res.in The nature of the substituents on the aromatic aldehydes used as starting materials can also affect the final product yield. nih.gov
Below is a table summarizing various optimized conditions for the synthesis of pyrimidine derivatives.
| Catalyst | Starting Materials | Reaction Conditions | Yield | Reference |
| β-cyclodextrin (β-CD) | Aromatic aldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione, 6-amino-1,3-dimethyluracil | Microwave irradiation, solvent-free | Not specified | researchgate.net |
| Triphenylphosphine (PPh3) | 1,3-diaryl-2-propen-1-ones (chalcones), thiourea | Ethanol, 65 °C | Good yields | researchgate.net |
| HAp-encapsulated-γ-Fe2O3 | 6-amino-2-thiouracil, aryl aldehydes | DMF, 110 °C | Improved yields | nih.gov |
| None (Microwave) | Barbituric acids, aldehydes, thiocarbamides | Microwave irradiation (360-540 W), 10-15 min | Good to high yields | niscpr.res.in |
This table is interactive. Click on the headers to sort the data.
Purification Techniques in Synthetic Protocols (e.g., HPLC)
The isolation of a pure product is the final, critical step in any synthetic protocol. For this compound and its derivatives, a variety of purification techniques are employed, ranging from simple washing to advanced chromatographic methods.
A common and straightforward method involves washing the crude product with various solvents to remove unreacted starting materials and byproducts. For example, crude products have been purified by washing sequentially with cold water, hot water, and ethanol. niscpr.res.in
For more complex mixtures or when very high purity is required, column chromatography is the method of choice. Silica (B1680970) gel is a frequently used stationary phase for the column chromatographic purification of pyrimidine derivatives, such as 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com Flash column chromatography is another variant used for efficient purification. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and analysis of pyrimidine compounds. It offers high resolution and is particularly valuable for separating complex mixtures or isolating products with very similar chemical properties. For instance, HPLC has been used effectively for the purification and enrichment of pyrimidine (6-4) pyrimidone photoproducts, which are complex pyrimidine derivatives. nih.gov The use of HPLC twice in a purification protocol was able to significantly improve the final yield of the desired product. nih.gov
The choice of purification method depends on the specific properties of the target compound, the nature of the impurities, and the required level of purity for subsequent applications.
Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione displays a series of absorption bands that are characteristic of its pyrimidine (B1678525) framework and constituent functional groups. The interpretation of these bands is crucial for confirming the molecular structure. Theoretical calculations, including ab initio and density functional theory (DFT) methods, have been employed to assign the experimental vibrational frequencies with a high degree of accuracy. nih.gov
Key vibrational modes observed in the spectrum include the N-H stretching vibrations, which are typically found in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, while the thiocarbonyl (C=S) stretching frequency appears at a lower wavenumber. The spectrum is also characterized by in-plane and out-of-plane bending vibrations of the N-H and C-H bonds, as well as ring breathing and Kekule stretching modes. ias.ac.in The substitution of sulfur for oxygen at the C2 position influences the frequencies of the N1-H and N3-H groups, which can be observed in their respective vibrational modes. nih.gov
Table 1: Selected FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| 1560 | N₁-H in-plane bending |
| 1425 | C-H in-plane bending |
| 1396 | N₃-H in-plane bending |
| 1167 | C-H in-plane bending |
| 840 | Ring in-plane deformation |
| 758 | C-H out-of-plane bending |
| 739 | C-H out-of-plane bending |
| 714 | C-H out-of-plane bending |
Data sourced from experimental IR spectra. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), provides information about the different types of protons and their neighboring atoms. The chemical shifts are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
The spectrum is expected to show signals for the two N-H protons and the two C-H protons of the pyrimidine ring. The N-H protons are typically observed as broad singlets at a downfield chemical shift due to their acidic nature and hydrogen bonding with the solvent. The olefinic C-H protons will appear as doublets due to coupling with each other. The exact chemical shifts can be influenced by the solvent used. scienceopen.comrsc.org
Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.3 | Singlet | N₁-H, N₃-H |
| ~7.4 | Doublet | C₆-H |
| ~5.7 | Doublet | C₅-H |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. In the case of this compound, four signals are expected, corresponding to the four carbon atoms in the pyrimidine ring.
The chemical shifts of the carbon atoms are influenced by their local electronic environment. The C=S carbon (C2) is expected to resonate at a significantly downfield position, typically around 175-180 ppm. The C=O carbon (C4) will also be downfield, but generally at a slightly lower chemical shift than the C=S carbon. The olefinic carbons, C5 and C6, will appear at intermediate chemical shifts. cdnsciencepub.comresearchgate.net
Table 3: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C2 (C=S) |
| ~160 | C4 (C=O) |
| ~138 | C6 |
| ~102 | C5 |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions. cdnsciencepub.com
Investigation of Solvent Effects on NMR Chemical Shifts
The choice of solvent can have a significant impact on the observed chemical shifts in both ¹H and ¹³C NMR spectra. nih.gov This is due to various solute-solvent interactions, including hydrogen bonding, polarity effects, and anisotropic effects. unn.edu.ng For a molecule like this compound, which has both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), these interactions are particularly important.
In protic or highly polar aprotic solvents like DMSO-d₆, the N-H proton signals are often shifted downfield due to strong hydrogen bonding with the solvent molecules. gmu.edu A change in solvent from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar one like DMSO-d₆ can lead to noticeable changes in the chemical shifts of all protons, particularly those involved in hydrogen bonding. nih.gov Similarly, the chemical shifts of the carbon atoms, especially the carbonyl and thiocarbonyl carbons, can be affected by the polarity of the solvent. nih.gov These solvent-induced shifts can provide valuable information about the electronic distribution within the molecule and its interactions with its environment.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Under electron ionization (EI) conditions, this compound will first form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk
For thiouracil derivatives, a common fragmentation pathway is a retro-Diels-Alder reaction. tandfonline.com The mass spectrum of 2-thiouracil (B1096) shows a molecular ion peak at an m/z of 128. nih.gov Key fragment ions are observed at m/z 96 and 95, which are attributed to the loss of the sulfur atom (as S or SH) to form C₄N₂H₄O⁺ and C₄N₂H₃O⁺, respectively. nih.gov Another significant fragment is observed at m/z 42, which is assigned to C₂H₂O⁺. nih.gov
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 128 | [C₄H₄N₂OS]⁺˙ (Molecular Ion) |
| 96 | [C₄H₄N₂O]⁺ |
| 95 | [C₄H₃N₂O]⁺ |
| 42 | [C₂H₂O]⁺ |
Data sourced from photoionization mass spectra. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₄H₄N₂OS, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.
The term "exact mass" refers to the calculated mass, while "accurate mass" is the experimentally measured mass. researchgate.net A measured value within a narrow tolerance (typically < 5 ppm) of the calculated exact mass provides strong evidence for the assigned molecular formula. uci.edu While specific experimental HRMS data for this compound were not detailed in the surveyed literature, the calculated exact mass serves as a benchmark for its identification.
Table 1: Calculated Exact Mass for this compound
| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₄H₅N₂OS⁺ | 129.0117 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to produce gas-phase ions from thermally labile molecules in solution, making it suitable for analyzing compounds like 2-thiouracil. When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides valuable structural information through collision-induced dissociation (CID).
In positive ionization mode, 2-thiouracil is typically observed as a protonated molecule, [M+H]⁺. Fragmentation studies of this precursor ion reveal characteristic neutral losses and product ions. One notable fragmentation pathway observed in photo-ion probing studies involves the ejection of a hydrosulfuryl radical (HS·), resulting in a major fragment ion at m/z 96. mdpi.com Further fragmentation can lead to the loss of hydrogen isothiocyanate (HNCS), producing a fragment ion at m/z 69, assigned to C₃H₃NO⁺. mdpi.com Studies on related uracil (B121893) derivatives show that thio-substitution leads to analogous fragmentation pathways, suggesting that these cleavages are characteristic of the pyrimidine ring structure. nih.govacs.org
Table 2: ESI-MS/MS Fragmentation Data for Protonated 2-Thiouracil ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 129.0 | 96.0 | HS· |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The absorption spectrum of 2-thiouracil is characterized by a strong absorption band in the UV region, which is influenced by the solvent environment.
In both the gas phase and in acetonitrile (B52724) solution, 2-thiouracil exhibits a significant absorption band centered around 275 nm. researchgate.net This absorption is attributed to π → π* electronic transitions within the pyrimidine ring. Simulated spectra at a pH of 6.7 also show a prominent absorption peak in this region. researchgate.net The substitution of a sulfur atom for an oxygen atom, as in the case of 2-thiouracil compared to uracil, causes a bathochromic (red) shift in the absorption spectrum. mdpi.com
Table 3: UV-Vis Absorption Maxima (λmax) for 2-Thiouracil
| Solvent / Condition | λmax (nm) | Reference |
|---|---|---|
| Gas Phase | ~275 | researchgate.net |
| Acetonitrile | ~275 | researchgate.net |
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 2-thiouracil has been thoroughly characterized, confirming its molecular geometry and intermolecular interactions.
The compound crystallizes in the triclinic space group Pī. researchgate.net The molecule is essentially planar and exists in the lactam-thione tautomeric form, as evidenced by the measured bond lengths. The exocyclic carbon-sulfur double bond (C=S) distance is approximately 1.683 Å, and the carbon-oxygen double bond (C=O) distance is about 1.227 Å. researchgate.net
In the crystal lattice, molecules of 2-thiouracil are linked by intermolecular hydrogen bonds involving both the sulfur and oxygen atoms. These interactions form infinite ribbons, which then stack in a layered structure. researchgate.net This hydrogen bonding network is a key feature stabilizing the solid-state assembly.
Table 4: Crystallographic Data for 2-Thiouracil
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | Pī | researchgate.net |
| a (Å) | 4.2859(7) | researchgate.net |
| b (Å) | 6.036(1) | researchgate.net |
| c (Å) | 10.6563(5) | researchgate.net |
| α (°) | 73.35(1) | researchgate.net |
| β (°) | 83.81(1) | researchgate.net |
| γ (°) | 89.11(2) | researchgate.net |
| Volume (ų) | 262.5(2) | researchgate.net |
| C(2)=S(2) Bond Length (Å) | 1.683(3) | researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. These methods are essential for determining the thermal stability and decomposition profile of a compound.
For this compound, thermal analysis shows that the compound is stable up to a high temperature, after which it undergoes decomposition. Multiple sources report a melting point accompanied by decomposition at temperatures at or above 300 °C. mdpi.comnist.gov Wikipedia cites a decomposition temperature of 340 °C. uci.edu One safety data sheet specifies an auto-ignition temperature of 570 °C, indicating the temperature at which it will ignite spontaneously in air without an external spark or flame. researchgate.net
Table 5: Thermal Properties of this compound
| Property | Temperature (°C) | Reference(s) |
|---|---|---|
| Decomposition Temperature | ~300 | nist.gov |
| Melting Point / Decomposition | >300 | mdpi.com |
| Decomposition Temperature | 340 | uci.edu |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. A study on 2-thiobarbituric acid, a tautomer of this compound, revealed its thermal behavior over a temperature range from 268 K to its melting temperature. dss.go.th The analysis indicated that 2-thiobarbituric acid exhibits solid-solid phase transitions within the studied temperature interval. dss.go.th
The compound is known to exist in various tautomeric and polymorphic forms. dss.go.th Upon heating, these different forms are converted to a single stable structure before decomposition, which occurs at the melting point. dss.go.th The DSC analysis provides critical data on the temperatures, enthalpies, and entropies of fusion for the compound. dss.go.th
Table 1: DSC Data for 2-Thiobarbituric Acid
| Parameter | Value |
|---|---|
| Temperature Range Studied | 268 K to melting temperature |
| Observed Phenomena | Solid-solid phase transitions, Melting with decomposition |
Note: This data is for the tautomer 2-thiobarbituric acid.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. This analysis provides information about the thermal stability and composition of a material. While specific TGA data for this compound was not found in the immediate search, TGA is a standard method for characterizing such compounds. A typical TGA experiment involves heating the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as the temperature increases. This data can reveal the temperatures at which decomposition events occur and the percentage of mass lost at each stage, offering insights into the compound's thermal degradation profile.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound (C₄H₄N₂O₂S), CHN analysis would determine the mass percentages of carbon, hydrogen, and nitrogen. The theoretical elemental composition can be calculated from its molecular formula.
Theoretical Elemental Composition:
Carbon (C): 33.33%
Hydrogen (H): 2.80%
Nitrogen (N): 19.43%
Oxygen (O): 22.19%
Sulfur (S): 22.24%
Experimental CHN analysis is crucial for confirming the purity and empirical formula of a synthesized compound. For instance, in the characterization of derivatives of 2-thiobarbituric acid, elemental analysis is routinely performed and the results are compared with the calculated theoretical values to verify the structure of the newly synthesized molecules.
Table 2: Theoretical vs. Experimental Elemental Analysis of a 2-Thiobarbituric Acid Derivative (Example)
| Element | Theoretical % | Experimental % |
|---|---|---|
| C | 53.33 | 53.53 |
| H | 4.77 | 4.92 |
| N | 12.44 | 12.60 |
Note: The data in this table is for an exemplary derivative, C₁₅H₁₆ClN₃O₂S, and serves to illustrate the application of elemental analysis.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular structures and their associated energies.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT studies on 6-thioxodihydropyrimidine-2,4(1H,3H)-dione and related heterocyclic systems typically focus on optimizing the molecular geometry to find the most stable conformation and calculating various molecular properties.
Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and M06 are widely used. B3LYP is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with DFT exchange-correlation functionals, making it effective for predicting electronic, geometric, and energetic properties. nih.govresearchgate.net The M06 suite of functionals is known for its broad applicability, with M06-2X being particularly effective for studying non-covalent interactions and thermochemistry. researchgate.netnih.gov These calculations are instrumental in determining bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.
Table 1: Overview of DFT Functionals Used in Theoretical Studies
| Functional | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimization, electronic properties, reaction mechanisms, vibrational frequencies. nih.govnih.govresearchgate.net |
| M06 | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry, kinetic calculations. nih.govresearchgate.net |
Semi-empirical models, such as AM1 (Austin Model 1), offer a computationally less intensive alternative to ab initio methods like DFT. These models simplify calculations by using parameters derived from experimental data. AM1 improves upon earlier methods by refining the treatment of core-core repulsion, leading to a better description of hydrogen bonds. nih.gov For a molecule like this compound, AM1 can be used to rapidly calculate properties such as the heat of formation, dipole moment, and optimized geometry, making it suitable for initial screenings of large sets of related compounds. researchgate.netresearchgate.net
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Theoretical calculations provide detailed information about the distribution and energy of electrons in molecular orbitals.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and polarizability. researchgate.netnih.govaimspress.com For this compound, the HOMO is expected to be localized over the sulfur and nitrogen atoms, while the LUMO is likely distributed across the pyrimidine (B1678525) ring, particularly the carbonyl and thiocarbonyl carbons.
Table 2: Representative Frontier Orbital Energies from DFT Calculations on Related Heterocyclic Systems
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: Values are illustrative and based on DFT calculations of similar N, S, O-containing heterocyclic compounds.
Theoretical methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. dntb.gov.ua These transitions involve the excitation of an electron from an occupied orbital to an unoccupied one. libretexts.org For this compound, the presence of C=O and C=S double bonds (chromophores) and lone pairs on nitrogen, oxygen, and sulfur atoms allows for several types of transitions.
The most significant low-energy transitions are typically the n → π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital) transitions. libretexts.org The n → π* transitions are generally weaker and occur at longer wavelengths, while the π → π* transitions are more intense and occur at shorter wavelengths. uzh.ch TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition intensity), which can then be compared with experimental spectra to understand the electronic structure of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic species. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red indicates regions of most negative potential (high electron density), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential.
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): Localized primarily around the electronegative oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively. These sites are the most probable for electrophilic attack and for forming hydrogen bonds as acceptors. researchgate.net
Positive Regions (Blue): Concentrated around the hydrogen atoms bonded to the nitrogen atoms (N-H groups). These sites are susceptible to nucleophilic attack. researchgate.net
The MEP map provides a clear, intuitive picture of the molecule's charge distribution and helps rationalize its intermolecular interactions and chemical reactivity. dntb.gov.ua
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. wikipedia.orgwisc.edu This analysis for this compound would focus on quantifying the electron density distribution, atomic charges, and the nature of bonding within the molecule.
Key insights from an NBO analysis would include the characterization of the C=S (thione) and C=O (carbonyl) double bonds, as well as the N-H and C-N single bonds within the dihydropyrimidine (B8664642) ring. The analysis reveals the hybridization of the atomic orbitals contributing to these bonds and the polarization of the bonds due to the electronegativity differences between the constituent atoms.
Table 1: Illustrative NBO Analysis Data for Key Interactions in a Thiouracil-like Structure
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O7 | σ*(N1-C6) | 5.8 |
| LP(1) O8 | σ*(N3-C4) | 6.2 |
| LP(1) N1 | π*(C2-O7) | 25.4 |
| LP(1) N3 | π*(C4-O8) | 28.1 |
Note: This table is illustrative, based on typical values for similar thiouracil structures, to demonstrate the type of data obtained from an NBO analysis. Atom numbering is hypothetical.
Reactivity Descriptors and Global Reactivity Parameters
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules and to calculate various reactivity descriptors. scirp.orgmdpi.com These parameters help in understanding the global reactivity of a molecule. mdpi.com For this compound, these descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scirp.org
From EHOMO and ELUMO, several global reactivity parameters can be calculated:
Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.
Electronegativity (χ) = (I + A) / 2 : The tendency of the molecule to attract electrons.
Chemical Hardness (η) = (I - A) / 2 : A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) = χ² / (2η) : A measure of the molecule's electrophilic nature.
For this compound, the presence of the sulfur atom is expected to influence these parameters compared to its non-thionated analog, uracil (B121893). Thionation generally raises the HOMO energy and lowers the HOMO-LUMO gap, suggesting increased reactivity. researchgate.net
Table 2: Representative Global Reactivity Parameters for a Thiouracil-like Molecule
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
Note: This table provides representative values based on DFT calculations for similar thiouracil derivatives to illustrate the concept.
Thermodynamic Parameter Analysis
Computational chemistry allows for the calculation of key thermodynamic parameters by performing frequency calculations on the optimized geometry of the molecule. These parameters are crucial for understanding the stability and behavior of this compound at different temperatures. The calculations are based on statistical mechanics and provide insights into the molecule's heat capacity, entropy, and enthalpy.
The key thermodynamic properties that can be computed include:
Zero-Point Vibrational Energy (ZPVE) : The energy of the molecule at 0 Kelvin due to its vibrational motion.
Enthalpy (H) : The total heat content of the system.
Entropy (S) : A measure of the disorder or randomness of the system.
Gibbs Free Energy (G) : A thermodynamic potential that can be used to predict the spontaneity of a process.
These parameters are typically calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The computed values can be used to predict the equilibrium constants and spontaneity of reactions involving this compound. For instance, the Gibbs free energy of formation would indicate the stability of the compound relative to its constituent elements.
Table 3: Illustrative Thermodynamic Parameters for a Thiouracil-like Molecule at 298.15 K
| Parameter | Value |
|---|---|
| Zero-Point Vibrational Energy | 55.2 kcal/mol |
| Enthalpy (H) | -150.5 Hartree |
| Entropy (S) | 85.3 cal/mol·K |
Note: The values in this table are for illustrative purposes, based on typical outputs for similar heterocyclic molecules.
Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analysis
The theory of Atoms in Molecules (AIM) provides a method for analyzing the electron density to partition a molecule into atomic basins. rsc.org This allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs). For a given interaction, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the interaction. For covalent bonds, ρ is large and ∇²ρ is negative, while for non-covalent interactions (like hydrogen bonds), ρ is small and ∇²ρ is positive.
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions in real space. mdpi.com The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be identified. This visualization typically uses a color scale where blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates strong repulsive interactions (steric clashes). mdpi.com
For this compound, AIM and RDG analyses would be instrumental in identifying and characterizing intramolecular hydrogen bonds (e.g., between N-H groups and adjacent carbonyl or thionyl groups) and in understanding the forces that govern its crystal packing, such as intermolecular N-H···O and N-H···S hydrogen bonds.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal, and it provides a three-dimensional picture of the molecule's shape and its close contacts with neighboring molecules.
The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. mdpi.com
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiopyrimidine Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| O···H/H···O | 18.5 |
| S···H/H···S | 12.0 |
| C···H/H···C | 10.5 |
| N···H/H···N | 8.0 |
Note: This table is based on data from similar sulfur-containing heterocyclic compounds and serves as an example of the quantitative output from Hirshfeld analysis. nih.gov
In-silico Methods for Structural Elucidation and Validation of Experimental Findings
In-silico methods, particularly quantum chemical calculations like DFT, play a vital role in the structural elucidation of molecules and the validation of experimental data. mdpi.comnano-ntp.com For this compound, computational modeling can be used in several ways to support experimental findings from techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy.
Geometry Optimization : DFT calculations can predict the most stable three-dimensional structure of the molecule in the gas phase. The calculated bond lengths, bond angles, and dihedral angles can be compared with those obtained from single-crystal X-ray diffraction to validate the experimental structure. mdpi.com
NMR Chemical Shift Prediction : By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. Comparing these predicted spectra with experimental spectra can aid in the assignment of peaks and confirm the proposed structure.
Vibrational Frequency Calculation : The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. This allows for the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C=O, C=S, and N-H stretching frequencies.
Tautomerism and Conformational Analysis : Computational methods can be used to calculate the relative energies of different possible tautomers or conformers of this compound. This helps in identifying the most stable form of the molecule under different conditions, which is crucial for understanding its chemical and biological properties.
By integrating these in-silico approaches with experimental results, a more complete and accurate picture of the structure and properties of this compound can be achieved. mdpi.comnano-ntp.com
Reactivity and Derivatization Strategies
Knoevenagel Condensation Reactions of Thioxodihydropyrimidinediones with Aldehydes
The Knoevenagel condensation is a cornerstone of the reactivity of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This reaction involves the nucleophilic addition of the active methylene (B1212753) group (C5) to the carbonyl carbon of an aldehyde, followed by a dehydration step to yield a 5-arylidenethiobarbituric acid derivative. rltsc.edu.in The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, but a variety of other catalytic systems have been developed to improve yields and reaction conditions, including the use of acetic acid in ethanol (B145695) at room temperature. rltsc.edu.inresearchgate.net
The general scheme for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:
Scheme 1: General Knoevenagel condensation reaction.
This methodology has been widely employed to synthesize a broad spectrum of 5-substituted derivatives with various aromatic and heterocyclic aldehydes. rltsc.edu.in The reaction conditions can be tuned to be more environmentally friendly, for instance, by using water as a solvent or employing organocatalysts. researchgate.net
Below is a table summarizing examples of Knoevenagel condensation products from the reaction of thiobarbituric acid with various aldehydes.
| Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Acetic acid/Ethanol | 5-Benzylidene-2-thioxodihydropyrimidine-2,4(1H,3H)-dione | 85 | researchgate.net |
| 4-Nitrobenzaldehyde | Acetic acid/Ethanol | 5-(4-Nitrobenzylidene)-2-thioxodihydropyrimidine-2,4(1H,3H)-dione | 82 | researchgate.net |
| 4-Chlorobenzaldehyde | Acetic acid/Ethanol | 5-(4-Chlorobenzylidene)-2-thioxodihydropyrimidine-2,4(1H,3H)-dione | 84 | researchgate.net |
| 4-Methoxybenzaldehyde | Acetic acid/Ethanol | 5-(4-Methoxybenzylidene)-2-thioxodihydropyrimidine-2,4(1H,3H)-dione | 78 | researchgate.net |
Introduction of Substituents at Pyrimidine (B1678525) Ring Positions
Beyond the reactive C5 position, the pyrimidine ring of this compound offers other sites for substitution, namely the nitrogen and sulfur atoms, as well as direct substitution on the ring itself.
N-Alkylation and S-Alkylation: The nitrogen atoms of the pyrimidine ring can undergo alkylation, typically under basic conditions. The presence of two NH groups allows for mono- or di-alkylation. Similarly, the thione group can exist in its tautomeric thiol form, which allows for S-alkylation to form 2-alkylthio-pyrimidin-4,6-dione derivatives. The regioselectivity between N- and S-alkylation can be influenced by the reaction conditions, such as the base and solvent used. For instance, alkylation of the alkali salt of a similar pyridone system in DMF often favors N-alkylation, while using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated (or in this case, S-alkylated) product. researchgate.net
C5-Halogenation: The active methylene group at C5 can be halogenated. For example, bromination of barbituric acid, a close analog, can be achieved using bromine in glacial acetic acid to produce 5-bromobarbituric acid. wikipedia.org A similar reaction can be expected for the thio-derivative.
C5-Acylation: Acyl groups can be introduced at the C5 position. One method for such formylation is the Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent that acts as the formylating agent for electron-rich systems. organic-chemistry.orgrsc.org This reaction would lead to the formation of 5-formyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.
Formation of Functionalized Derivatives (e.g., Chalcones, Enamines, Bis-thiobarbiturates)
The versatile reactivity of this compound allows for the synthesis of a variety of more complex functionalized derivatives.
Chalcones: Thiobarbituric acid-based chalcones can be synthesized from a key intermediate, 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione. This intermediate can then undergo condensation with various aldehyde derivatives to yield the target chalcone (B49325) analogs, specifically 5-(3-phenyl-acryloyl)-2-thioxo-dihydro-pyrimidine-4,6-dione derivatives. researchgate.net
Enamines: Enamine derivatives can be prepared by reacting 1,3-disubstituted-thiobarbituric acids with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or with DMF in the presence of acetic anhydride. organic-chemistry.orgviu.ca The resulting enamine can then be reacted with various amines to afford a range of 5-((substituted-amino)methylene)-thiobarbituric acid derivatives. organic-chemistry.org
Bis-thiobarbiturates: These compounds are formed through a Michael addition reaction. The initial Knoevenagel condensation product, a 5-arylidenethiobarbiturate, can act as a Michael acceptor. A second molecule of thiobarbituric acid can then act as a nucleophile, attacking the exocyclic double bond to form a bis-adduct. wikipedia.org The reaction of an aldehyde with two equivalents of thiobarbituric acid can directly yield the bis-thiobarbiturate. researchgate.netsfu.ca
| Derivative Type | Synthetic Precursors | Key Reaction | Reference |
| Chalcones | 5-Acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione, Aldehydes | Condensation | researchgate.net |
| Enamines | 1,3-Dialkylthiobarbituric acid, DMF/Acetic Anhydride, Amines | Enamine formation, Nucleophilic substitution | organic-chemistry.orgviu.ca |
| Bis-thiobarbiturates | Aldehydes, Thiobarbituric acid (2 equiv.) | Knoevenagel condensation followed by Michael addition | researchgate.netwikipedia.orgsfu.ca |
Tautomeric Equilibria and Isomerization (e.g., Exo-Endo Isomerism)
This compound can exist in several tautomeric forms due to the mobility of protons. The primary tautomerism involves the keto-enol and thione-thiol equilibria. The pyrimidine ring can exhibit lactam-lactim and thione-thiol tautomerism. These equilibria are influenced by factors such as the solvent, temperature, and pH. The presence of these different tautomers can affect the molecule's reactivity and its interactions in biological systems. masterorganicchemistry.com
In the derivatives formed from Knoevenagel condensation, such as the 5-arylidenethiobarbiturates, another form of isomerism, exo-endo isomerism, can occur. This arises from the restricted rotation around the single bond connecting the pyrimidine ring and the arylmethylene group. The exo isomer has the substituent on the bridged ring system located furthest from the longest bridge, while the endo isomer has the substituent closest to the longest bridge. utexas.edulibretexts.org The stereochemistry of the products in Knoevenagel-type reactions can be influenced by the reaction conditions, and often the thermodynamically more stable isomer is the major product. viu.ca For these products, the geometry around the exocyclic double bond is typically found to be the Z-configuration.
Effects of Substituents on Electronic Properties and Reactivity
The effect of these substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of the substituents. wikipedia.orgsfu.ca The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position (meta or para) of the substituent. wikipedia.orgwikipedia.org
Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values and tend to increase the acidity of the parent compound and the reactivity towards nucleophiles by stabilizing negative charge in the transition state. sfu.ca Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values and decrease acidity and reactivity towards nucleophiles. wikipedia.org
The table below provides Hammett substituent constants (σp) for some common groups.
| Substituent | σp Value | Electronic Effect |
| -NO₂ | 0.78 | Strong electron-withdrawing |
| -CN | 0.66 | Strong electron-withdrawing |
| -Cl | 0.23 | Weak electron-withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weak electron-donating |
| -OCH₃ | -0.27 | Moderate electron-donating |
Solvent Effects on Reaction Rates and Stereoselectivity
The choice of solvent can have a profound impact on the rates and stereoselectivity of reactions involving this compound. In Knoevenagel condensations, polar protic solvents like ethanol can facilitate the reaction by stabilizing charged intermediates and transition states. rltsc.edu.in The use of aqueous media is also possible and aligns with the principles of green chemistry. researchgate.net
Solvent polarity can influence the kinetics of the two main steps of the Knoevenagel condensation: the initial aldol (B89426) addition and the subsequent dehydration. Protic and aprotic polar solvents, such as ethanol and DMF respectively, can favor the kinetics of the first step. Aprotic solvents may accelerate the second dehydration step.
Furthermore, the solvent can play a crucial role in determining the stereochemical outcome of a reaction. Dynamic solvation effects can influence the energy difference between diastereomeric transition states, thereby affecting the diastereoselectivity of the reaction. In some cases, the diastereomeric ratio of products can even invert with a change in solvent, a phenomenon that highlights the complex interplay between the solvent and the reacting species. The stereoselectivity of Knoevenagel reactions is often determined during the elimination step, proceeding through stable planar carbanions, where subtle steric and electronic effects dictate the formation of the final E or Z alkene. viu.ca
Biological Activity and Mechanism of Action Preclinical
Enzyme Inhibition Studies (In vitro)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. mdpi.comnih.gov While direct studies on the DHFR inhibitory activity of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione are not extensively documented, research on structurally related compounds, such as thieno[2,3-d]pyrimidine (B153573) derivatives, has shown significant promise. For instance, a series of 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of DHFR from various organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. researchgate.net Compounds with three methylene (B1212753) groups separating the thieno[2,3-d]pyrimidine ring from a 6-aryl substituent were found to be the most potent inhibitors, with IC50 values ranging from 0.24 to 11.0 microM. researchgate.net
Furthermore, certain 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have been identified as potent dual inhibitors of both human thymidylate synthase (TS) and DHFR. nih.gov One classical analogue demonstrated IC50 values of 40 nM and 20 nM against human TS and human DHFR, respectively. nih.gov These findings underscore the potential of the broader thienopyrimidine scaffold as a foundation for the development of effective DHFR inhibitors. The core structure's ability to interact with the enzyme's active site appears to be a key factor in its inhibitory action. mdpi.com
The interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX, is a critical pathway in cancer development. nih.govfrontiersin.org Inhibiting this interaction can reactivate p53, leading to tumor cell apoptosis. nih.govnih.gov Dihydropyrimidine (B8664642) derivatives have emerged as a promising class of MDM2-p53 interaction inhibitors. nih.govresearchgate.net For example, derivatives of Monastrol, a dihydropyrimidine, have been designed and evaluated for their ability to inhibit MDM2. nih.govresearchgate.net One such derivative, compound 5d, exhibited an IC50 of 60.09 μM on MCF-7 cells, demonstrating the potential of the dihydropyrimidine scaffold to disrupt the MDM2-p53 interaction. researchgate.net
The mechanism of these inhibitors often involves mimicking the binding of p53 to a well-defined pocket on the MDM2 protein. nih.gov While direct inhibition of the MDMX-p53 interaction by this compound has not been explicitly reported, some small molecules have been shown to inhibit both MDM2-p53 and MDMX-p53 interactions, suggesting that dual inhibition is an achievable goal for this class of compounds. frontiersin.org The pyrimidine (B1678525) trione (B1666649) scaffold has also been identified as a potential corrector of mutant p53, further highlighting the diverse anticancer potential of pyrimidine derivatives. mdpi.com
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. jocpr.comnih.gov Several studies have demonstrated the α-glucosidase inhibitory potential of pyrimidine derivatives. A series of 2,4,6-triaryl pyrimidine derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity against Saccharomyces cerevisiae α-glucosidase. jocpr.com Notably, compounds 4d and 4f from this series were the most active, with IC50 values of 168.9 ± 6.7 and 228.4 ± 8.4 µM, respectively, which were more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 5.0 µM). jocpr.com Kinetic studies revealed that the most active compound, 4d, acts as a competitive inhibitor. jocpr.com
The structure-activity relationship of these derivatives suggests that the nature and position of substituents on the aryl rings play a crucial role in their inhibitory activity. While direct testing of this compound is not reported, the promising results from related pyrimidine structures warrant further investigation into its potential as an α-glucosidase inhibitor.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. nih.govnih.gov Thiazolopyrimidine derivatives have been identified as a novel class of tyrosinase inhibitors. nih.gov In one study, an unsubstituted thiazolopyrimidine derivative demonstrated potent inhibition with an IC50 value of 28.50 µM, which was more effective than the reference inhibitor, kojic acid (IC50 = 43.50 µM). nih.gov Kinetic analysis of this compound revealed a noncompetitive mode of inhibition. nih.gov
The inhibitory mechanism of these compounds is thought to involve interaction with the active site of the tyrosinase enzyme, thereby preventing the conversion of L-Dopa to dopachrome (B613829) in a dose-dependent manner. nih.gov Although direct in vitro studies on this compound are not available, the demonstrated activity of related heterocyclic structures suggests that the thioxopyrimidine core could be a valuable scaffold for the design of new tyrosinase inhibitors.
Recent research has expanded the scope of enzyme targets for thioxopyrimidine derivatives. For instance, certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit d-dopachrome (B1263922) tautomerase activity, an enzyme implicated in the proliferation of non-small cell lung cancer cells. Furthermore, derivatives of this scaffold have been investigated as inhibitors of STAT3, a key protein involved in cell signaling and cancer progression. These findings suggest that the biological activity of this compound and its analogs may extend beyond the more commonly studied enzyme targets.
Antimicrobial Activity Investigations (In vitro)
The thioxodihydropyrimidine scaffold is a core component of many compounds with significant antimicrobial properties. A variety of in vitro studies have demonstrated the efficacy of pyrimidine-2,4-dione derivatives against a range of bacterial and fungal pathogens. researchgate.netnih.gov For example, novel pyrimidine-2,4-(1H,3H)-diones have been synthesized and screened for their antimicrobial profiles using the Kirby-Bauer disc diffusion method. researchgate.net In one such study, certain derivatives showed better activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), as well as promising antifungal activity against Aspergillus niger and Penicillium marneffei. researchgate.net
Similarly, a series of thiodihydropyrimidine derivatives were synthesized and screened for their antimicrobial activities against two Gram-positive bacteria, two Gram-negative bacteria, and two fungal strains. researchgate.net The results indicated that these compounds possess a broad spectrum of antimicrobial activity. The mechanism of action for these compounds is often linked to the inhibition of essential microbial enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com The lipophilicity introduced by the sulfur atom at the 2-position of the thienopyrimidine ring is thought to facilitate diffusion across the bacterial membrane, enhancing the antimicrobial effect. mdpi.com
Below is a data table summarizing the antimicrobial activity of selected pyrimidine-2,4-dione derivatives from a representative study. researchgate.net
| Compound Code | B. subtilis (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | P. marneffei (Zone of Inhibition, mm) |
| OBP01 | 9 | 8 | 6 | 5 |
| OBP02 | 10 | 7 | 5 | 6 |
| OBP03 | 5 | 10 | 7 | 8 |
| OBP04 | 6 | 9 | 6 | 7 |
| OBP05 | 7 | 8 | 7 | 6 |
| Standard (Antibacterial) | 20 | 17 | - | - |
| Standard (Antifungal) | - | - | 15 | 13 |
Standard (Antibacterial): Ciprofloxacin (100µg/ml). Standard (Antifungal): Fluconazole (100µg/ml). researchgate.net
Anticancer Activity (In vitro Cytotoxicity against Cancer Cell Lines)
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines in preclinical studies. Research has primarily focused on sulfonamide derivatives, which have shown promising activity.
A novel series of 2-thiouracil (B1096) sulfonamide derivatives were synthesized and evaluated for their anticancer activity against human breast (MCF-7) and colon (CaCo-2) cancer cell lines. researchgate.net Many of these compounds exhibited notable activity, with some showing greater potency than the standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). researchgate.netnih.gov For instance, one of the most potent compounds in this series displayed IC₅₀ values of 2.92 µg/mL against MCF-7 cells and 2.82 µg/mL against CaCo-2 cells. nih.gov
Further investigations into 2-thiouracil-5-sulfonamide derivatives revealed potent growth-inhibitory activity against MCF-7 and human colon (HT-29) cell lines, with moderate activity against human ovarian (A-2780) and liver (HepG2) cancer cells. mdpi.commdpi.com One particular derivative, compound 6e (bearing a 2,3-dichlorophenyl moiety), emerged as the most active across all four cell lines. mdpi.com Another study highlighted a thiosemicarbazone derivative, compound 5d , as the most active against both MCF-7 and HepG2 cell lines, with IC₅₀ values of 0.52 μg/mL and 0.63 μg/mL, respectively. pharmjournal.ru The cytotoxic potential is further enhanced in metal complexes, as demonstrated by a palladium(II) complex of 6-propyl-2-thiouracil, which showed a significantly lower CD₅₀ value (0.00064 mM) against human cervical carcinoma (HeLa) cells compared to the ligand alone (0.0955 mM). nih.gov
| Compound Type | Derivative Example | Cancer Cell Line | Reported IC₅₀ (µM) |
|---|---|---|---|
| 2-Thiouracil-5-sulfonamide | Compound 6b | A-2780 (Ovarian) | 15.2 ± 1.12 |
| 2-Thiouracil-5-sulfonamide | Compound 6d | HT-29 (Colon) | 10.5 ± 0.95 |
| 2-Thiouracil-5-sulfonamide | Compound 6e (2,3-dichlorophenyl) | MCF-7 (Breast) | 8.5 ± 0.88 |
| 2-Thiouracil-5-sulfonamide | Compound 6e (2,3-dichlorophenyl) | HepG2 (Liver) | 11.4 ± 1.01 |
| 2-Thiouracil-5-sulfonamide | Compound 6f | HT-29 (Colon) | 11.2 ± 1.04 |
| 2-Thiouracil-5-sulfonamide | Compound 6g | MCF-7 (Breast) | 10.8 ± 0.93 |
| 2-Thiouracil-5-sulfonamide Isostere | Compound 5d | MCF-7 (Breast) | 0.52 µg/mL |
| 2-Thiouracil-5-sulfonamide Isostere | Compound 5d | HepG2 (Liver) | 0.63 µg/mL |
Data sourced from multiple studies investigating various derivatives. mdpi.compharmjournal.ru
Anti-inflammatory Properties (Preclinical Models)
The anti-inflammatory potential of the thiouracil scaffold has been investigated in preclinical models, primarily through the study of its derivatives. Methylthiouracil (MTU), a closely related derivative, was examined for its effects on lipopolysaccharide (LPS)-mediated vascular inflammatory responses. nih.gov In preclinical studies involving human umbilical vein endothelial cells (HUVECs) and mice, MTU demonstrated significant anti-inflammatory activities. nih.gov
Post-treatment with MTU was found to inhibit LPS-induced barrier disruption, the expression of cell adhesion molecules (CAMs), and the adhesion and transendothelial migration of human neutrophils. nih.gov In vivo, MTU suppressed LPS-induced hyperpermeability and neutrophil migration. nih.gov Mechanistically, MTU was shown to suppress the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suppression was associated with the reduced activation of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and extracellular regulated kinases (ERK) 1/2. nih.gov Furthermore, post-treatment with MTU led to a reduction in LPS-induced lethal endotoxemia in mice, highlighting its potential therapeutic utility in vascular inflammatory diseases. nih.gov While pyrimidine derivatives are generally recognized for a range of pharmacological activities including anti-inflammatory effects, the specific studies on MTU provide direct preclinical evidence for this activity within the thiouracil family. semanticscholar.org
Anti-glycation Activity
Glycation is a non-enzymatic process involving the reaction of reducing sugars with proteins, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications. Research into the therapeutic potential of this compound derivatives has explored their ability to inhibit this process.
A study focused on the synthesis and pharmacological activity of S-carboxyalkyl derivatives of 2-thiouracil. Several of the synthesized compounds were characterized as having anti-glycation activity. researchgate.net These findings indicate that modification of the parent thiouracil structure at the sulfur atom can yield compounds capable of inhibiting the formation of AGEs, suggesting a potential therapeutic application in managing diseases where glycation plays a significant pathological role. researchgate.net
Molecular Docking and Molecular Dynamics Simulations for Target Interaction
To elucidate the mechanism of action at a molecular level, computational studies have been employed to explore the interaction of this compound derivatives with various protein targets implicated in disease.
In anticancer research, molecular docking studies were performed on a series of 2-thiouracil sulfonamide derivatives to understand their interaction with the active site of c-kit protein tyrosine kinase (PTK), a target in cancer therapy. researchgate.netnih.gov The docked compounds demonstrated a proper fit within the active site, with fitness scores ranging from 65.13 to 69.55 KJ/mol, indicating favorable binding. researchgate.netnih.gov
Another significant target explored is cyclin-dependent kinase 2A (CDK2A), which is crucial for cell cycle regulation and a target for cancer treatment. mdpi.commdpi.com Docking studies of potent 2-thiouracil-5-sulfonamide derivatives, such as compound 6e , were conducted against the CDK2-ATP binding site. mdpi.com These computational analyses supported the experimental findings by demonstrating that the compounds could bind effectively to the kinase's active site, thus clarifying their potent anticancer activity. mdpi.commdpi.com
Detailed analysis of the docking poses reveals specific interactions that stabilize the ligand-protein complex. For the 2-thiouracil sulfonamide derivatives docked into the c-kit protein tyrosine kinase active site, the binding was characterized by a network of interactions with key amino acid residues. researchgate.net
In the case of CDK2A, the highly active compound 6e was shown to form crucial binding interactions within the ATP-binding pocket. The docking results for this compound were compared to a known co-crystallized ligand, confirming its ability to occupy the active site and engage with essential residues for kinase activity. mdpi.com This proper binding is believed to be responsible for the inhibition of CDK2A, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.commdpi.com
| Compound Class | Protein Target | Key Interacting Residues (Example) | Interaction Type | Binding Score (Example) |
|---|---|---|---|---|
| 2-Thiouracil Sulfonamide | c-kit Protein Tyrosine Kinase (PTK) | Not specified | Proper fitting in active site | 69.55 ± 0.39 KJ/mol |
| 2-Thiouracil-5-sulfonamide | Cyclin-Dependent Kinase 2A (CDK2A) | Not specified | Proper binding to ATP-binding site | Comparable to known inhibitors |
Binding data is representative of studies on active derivatives. researchgate.netnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the chemical features required for their biological activities.
For anticancer activity, SAR analysis of 2-thiouracil-5-sulfonamide derivatives revealed several key trends. The presence of the SO₂NH group was found to be important, as sulfone derivatives lacking this group were inactive against the tested cancer cell lines. mdpi.com The nature of the substituent on the sulfonamide nitrogen also played a critical role. For example, compound 6e , which contains a 2,3-dichlorophenyl group, demonstrated the highest cytotoxic activity against four different cancer cell lines (A-2780, HT-29, MCF-7, and HepG2). mdpi.com This suggests that electron-withdrawing groups on the aromatic ring attached to the sulfonamide moiety can enhance anticancer potency.
In a separate study of 2-thiouracil-5-sulfonamide isosteres, variations in linkers and substituents were explored. The results indicated that specific substitutions significantly influenced cytotoxicity against MCF-7 and HepG2 cells, with compound 5d being particularly potent. pharmjournal.ru For a series of uracil (B121893) and thiouracil derivatives designed as histone deacetylase (HDAC) inhibitors, SAR analysis showed that activity was sensitive to substitutions in the linker region, with different patterns observed for thiouracil versus uracil derivatives. These studies collectively underscore the importance of systematic chemical modification of the 2-thiouracil scaffold to optimize interactions with biological targets and enhance therapeutic efficacy.
Coordination Chemistry of 6 Thioxodihydropyrimidine 2,4 1h,3h Dione
Ligand Properties of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione and its Derivatives
This compound (TBA) is a heterocyclic compound that can exist in keto-enol tautomeric forms. This tautomerism, coupled with the presence of nitrogen, oxygen, and sulfur atoms, provides several potential coordination sites. TBA and its derivatives can act as multidentate ligands, commonly functioning as bidentate or even quadridentate ligands, bridging multiple metal centers. tandfonline.com
Coordination with metal ions can occur through various atoms. While the sulfur atom is a potential donor site, studies on some transition metal complexes have suggested that coordination primarily involves the nitrogen and oxygen atoms. tandfonline.comtandfonline.com In these cases, the ligand acts as a bidentate or quadridentate species, binding through the deprotonated oxygen atoms of the pyrimidine (B1678525) ring and/or the ring nitrogen atoms. tandfonline.com However, in other complexes, such as those involving lead(II) or silver(I) with the derivative 1,3-diethyl-2-thiobarbituric acid, coordination through the sulfur atom has been confirmed, leading to the formation of complex three-dimensional frameworks. researchgate.net The specific coordination mode is influenced by the nature of the metal ion, the reaction conditions, and the substituents on the pyrimidine ring.
Synthesis of Metal Complexes
Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. nih.gov A common method involves the reaction of an aqueous or alcoholic solution of the metal salt (e.g., chlorides or acetates) with the ligand. The mixture is often heated under reflux to facilitate the reaction. chemicalbook.com For instance, the synthesis of a chromium(III) complex with 2-thiobarbituric acid involved the reaction of the ligand with a chromium(III) salt, resulting in the formation of [Cr(HL')(OH)₂(H₂O)]·H₂O, where H₂L' represents the thiobarbituric acid ligand. nih.gov Similarly, a molybdenum(V) complex, [Mo(HL')₂]Cl, was prepared using this approach. nih.gov The resulting solid complexes are typically isolated by filtration, washed with appropriate solvents to remove impurities, and dried.
Table 1: Examples of Synthesized Metal Complexes with 2-Thiobarbituric Acid (H₂L')
| Compound Formula | Metal Ion | Reference |
| [Cr(HL')(OH)₂(H₂O)]·H₂O | Cr(III) | nih.gov |
| [Mo(HL')₂]Cl | Mo(V) | nih.gov |
Characterization of Metal Complexes
A comprehensive characterization of the synthesized metal complexes is essential to determine their structure, composition, and properties. This is achieved through a combination of spectroscopic and analytical techniques.
Spectroscopic methods are fundamental in elucidating the structure of metal complexes by identifying the ligand's coordination mode.
Infrared (IR) Spectroscopy : IR spectra of the complexes are compared with that of the free ligand to identify shifts in vibrational frequencies of the functional groups upon coordination. These shifts provide direct evidence of the involvement of specific donor atoms in bonding with the metal ion. For example, changes in the frequencies associated with the C=O, N-H, and C=S groups can confirm their participation in complex formation. The appearance of new bands in the far-infrared region can be assigned to metal-ligand stretching vibrations (M-N, M-O), further confirming coordination. tandfonline.comnih.gov
Electronic (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide insights into their geometry. The positions and intensities of d-d transition bands are characteristic of the coordination environment around the metal ion, such as octahedral or square planar. nih.govmdpi.com In copper(II) complexes with derivatives of 5-acetylbarbituric acid, bands in the visible region were assigned to ²E_g → ²T₂_g transitions, with their specific positions suggesting either distorted square pyramidal or square planar geometries. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to further characterize the complex in solution. Shifts in the resonance signals of the ligand upon complexation provide additional evidence of coordination. nih.gov
Mass Spectrometry : This technique is used to confirm the proposed stoichiometry of the complexes by identifying the molecular ion peak. nih.gov
Table 2: Key Spectroscopic Data for Characterization
| Technique | Information Obtained | Reference |
| Infrared (IR) | Identification of coordination sites (N, O, S atoms) | nih.gov |
| UV-Visible | Elucidation of coordination geometry | nih.govmdpi.com |
| Mass Spectrometry | Confirmation of stoichiometry | nih.gov |
| ¹H NMR | Structural information for diamagnetic complexes | nih.gov |
Elemental Analysis : This analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex. nih.govnih.gov
Molar Conductivity Measurements : The electrolytic nature of the complexes is determined by measuring their molar conductivity in solvents like DMF or DMSO. The results indicate whether the complexes are electrolytes or non-electrolytes. nih.govsemanticscholar.org For example, most barbiturate and 2-thiobarbiturate complexes were found to be non-electrolytes, with the exception of [Mo(HL')₂]Cl, which behaved as an electrolyte, indicating that the chloride ion is outside the coordination sphere. nih.gov
Magnetic susceptibility measurements are crucial for determining the magnetic moment of the complexes, which in turn provides information about the number of unpaired electrons and the geometry of the metal center. nih.govnih.gov For instance, the magnetic moments of high-spin octahedral Co(II) complexes are typically in the range of 4.1–5.2 Bohr Magnetons (BM), while square planar Cu(II) complexes have moments around 1.86–1.96 BM. researchgate.netlibretexts.org This data, in conjunction with electronic spectra, helps to assign the correct geometry to the complexes. nih.gov Some complexes of 2-thiobarbituric acid with Mn(II), Cu(II), Co(II), and Fe(III) have been reported to be magnetically subnormal. tandfonline.comtandfonline.com
Table 3: Magnetic Moment Data and Inferred Geometry for Metal Complexes
| Metal Ion | Magnetic Moment (B.M.) Range | Common Geometry | Reference |
| Co(II) (Octahedral) | 4.1 - 5.2 | Octahedral | libretexts.org |
| Cu(II) (Square Planar) | 1.86 - 1.96 | Square Planar | researchgate.net |
| Fe(III) | Magnetically subnormal reported | Octahedral | tandfonline.comtandfonline.com |
| Mn(II) | Magnetically subnormal reported | Octahedral | tandfonline.comtandfonline.com |
Elucidation of Coordination Geometry and Bonding Modes
The collective data from the aforementioned analytical and spectroscopic techniques allow for the detailed elucidation of the coordination geometry and the specific bonding modes of the ligand.
For metal complexes of 2-thiobarbituric acid and its derivatives, several geometries have been proposed based on experimental evidence. Octahedral geometries are common for complexes of Mn(II), Fe(III), Co(II), Ru(III), Rh(III), and Ir(III). tandfonline.comtandfonline.comresearchgate.net In contrast, Cu(II), Cd(II), and Pd(II) complexes have been suggested to adopt a square-planar geometry. tandfonline.comtandfonline.comresearchgate.net
The ligand can exhibit different bonding modes. It can act as a bidentate ligand, coordinating through two donor atoms, or as a quadridentate ligand, bridging two metal centers. tandfonline.comtandfonline.com In many reported first-row transition metal complexes, coordination occurs through the nitrogen and/or oxygen atoms, with the sulfur atom not participating in the bonding. tandfonline.comtandfonline.com However, for other metals and ligand derivatives, O,S-coordination is also observed, as seen in a lead(II) complex with 1,3-diethyl-2-thiobarbituric acid, where one lead ion is coordinated by three oxygen and three sulfur atoms in a trigonal prismatic arrangement. researchgate.net This versatility highlights the rich coordination chemistry of this compound and its derivatives.
Urease Inhibition by Metal Complexes
The general observation is that the introduction of a metal center can enhance the biological activity of the ligand. This is often attributed to the chelation theory, which suggests that the coordination of a metal ion to a ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of the microorganism. Once inside the cell, the metal complex can interfere with the normal cellular processes, including enzymatic activity.
In the context of urease inhibition, metal complexes can interact with the active site of the enzyme, which contains two nickel ions. The inhibitory mechanism often involves the coordination of the metal complex to the nickel ions, thereby blocking the access of the substrate, urea (B33335), to the active site. The nature of the metal ion, its oxidation state, and the coordination geometry of the complex all play a crucial role in determining the inhibitory potency.
Several studies have highlighted the potent urease inhibitory activity of metal complexes of Schiff bases derived from barbituric and thiobarbituric acids. For instance, a cobalt(III) complex with a barbituric acid Schiff base ligand was found to have an IC50 value of 16.0 ± 0.54 µM, which was more potent than the standard inhibitor acetohydroxamic acid (AHA) with an IC50 of 20.3 ± 0.43 µM. nih.gov Molecular docking studies of this cobalt complex suggested that it fits well into the active pocket of the urease enzyme. nih.gov
Similarly, transition metal complexes of ligands derived from barbituric and thiobarbituric acids have demonstrated significant urease inhibition, with IC50 values ranging from 2.7±0.320 to 109.2±3.217 μM. researchgate.net Molecular docking analyses of these complexes revealed interactions with the active site residues, including coordination with the nickel atoms. researchgate.net
The choice of the metal ion is a critical factor in the design of these inhibitors. Copper(II) complexes, in particular, have shown exceptional urease inhibitory activity, with IC50 values in the micromolar and even sub-micromolar range. nih.govresearchgate.net For example, certain Schiff base copper(II) complexes have exhibited IC50 values as low as 1.00 µM. nih.gov On the other hand, the activity of other metal ions can vary. For instance, in one study, the anti-urease activity of a series of complexes decreased in the order [Cu(L)] > [Co(L)] > [Ni(L)], while the zinc complexes were found to be inactive. nih.gov Interestingly, while Ni2+ and Cu2+ ions alone did not inhibit the urease enzyme, their complexes were effective inhibitors. nih.gov
The structural features of the organic ligand also significantly influence the inhibitory potential of the resulting metal complexes. For barbiturate and thiobarbiturate derivatives, substitutions on the pyrimidine ring can modulate the electronic and steric properties of the ligand, thereby affecting its coordination behavior and the biological activity of the complex. For example, some sulfonamide derivatives of barbituric and thiobarbituric acids have shown significant urease inhibitory activity. researchgate.net
The following table summarizes the urease inhibitory activities of some representative metal complexes with ligands structurally related to this compound.
| Ligand Type | Metal Ion | Complex | IC50 (µM) | Standard Inhibitor (IC50, µM) |
| Barbituric Acid Schiff Base | Co(III) | [CoL2]NO3 | 16.0 ± 0.54 | AHA (20.3 ± 0.43) |
| Barbituric Acid Derivative | Various | Various | 13.73 ± 1.08 – 43.21 ± 1.50 | - |
| Thiobarbituric Acid Derivative | Various | Various | 8.42 ± 0.32 – 79.34 ± 0.52 | Thiourea (B124793) (21.25 ± 0.15) |
| Schiff Base | Cu(II) | Complex 18 | 1.00 | AHA (27.7) |
| Schiff Base | Mn(II) | Complex 38 | 8.30 ± 0.93 | AHA (42.12 ± 0.08) |
| Schiff Base | Ni(II) | Compound 23 | 11.27 ± 2.08 | AHA (30.73 ± 5.18) |
| N-substituted phenylethanamine | Zn(II) | [LAZnCl2] | 8.68 ± 0.7 (B.P. urease) | Thiourea (12.11 ± 0.42) |
| N-substituted phenylethanamine | Zn(II) | [LBZnCl2] | 10.39 ± 0.78 (J.B. urease) | Thiourea (8.7 ± 0.19) |
AHA: Acetohydroxamic acid; J.B. urease: Jack bean urease; B.P. urease: Bacillus pasteurii urease.
Emerging Research Directions and Potential Applications
Non-Linear Optical (NLO) Properties and Optoelectronic Applications
The unique electronic characteristics of the pyrimidine (B1678525) core make its derivatives promising candidates for non-linear optical (NLO) materials, which are crucial for modern optoelectronic applications like optical data storage and processing. nih.govnih.gov The electron-withdrawing nature of the pyrimidine ring is ideal for creating "push-pull" molecular architectures, a key design principle for NLO chromophores. nih.gov These systems typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT), which is the foundation for NLO responses. researchgate.net
Research into pyrimidine derivatives has demonstrated their potential for significant NLO activity. Theoretical and computational studies, often employing Density Functional Theory (DFT), are vital in predicting and understanding these properties. researchgate.netijcce.ac.ir For instance, calculations of polarizability and first and second hyperpolarizability (β and γ) help quantify a molecule's NLO response. Studies on various pyrimidine-based molecules have shown that strategic structural modifications can enhance these NLO properties. nih.govrsc.org A study on one such pyrimidine derivative revealed a third-order nonlinear susceptibility (χ³) that was superior to well-known chalcone (B49325) derivatives, highlighting the scaffold's potential in the development of advanced optical and photonic materials. nih.gov
The optoelectronic applications for pyrimidine derivatives are also expanding. A series of green thermally activated delayed fluorescence (TADF) emitters based on a pyrimidine acceptor unit have been developed for use in Organic Light-Emitting Diodes (OLEDs). nih.gov By modifying substituents on the pyrimidine ring, researchers could fine-tune the emissive characteristics and energy gaps, leading to the creation of a green fluorescent OLED with a high external quantum efficiency (EQE) of nearly 25% and minimal efficiency roll-off at high luminance. nih.gov These findings underscore the potential of pyrimidine-dione derivatives in the design of high-performance materials for next-generation optical and electronic devices.
Table 1: NLO Properties and Optoelectronic Performance of Selected Pyrimidine Derivatives
This table presents data from various pyrimidine derivatives to illustrate the potential of the general scaffold, as specific NLO data for 6-thioxodihydropyrimidine-2,4(1H,3H)-dione was not available in the reviewed literature.
| Compound Class | Investigated Property | Key Finding | Application |
|---|---|---|---|
| N-methylmethanesulfonamide-pyrimidine derivative | Third-order nonlinear susceptibility (χ³) | Exhibited χ³ superior to known chalcone derivatives. nih.gov | Advanced Optical Devices |
| PXZPM, PXZMePM, PXZPhPM | Thermally Activated Delayed Fluorescence (TADF) | Achieved external quantum efficiency (EQE) close to 25%. nih.gov | Organic Light-Emitting Diodes (OLEDs) |
| Arylvinylpyrimidine derivatives | Two-Photon Absorption (TPA) | Described as potential NLO materials with measurable TPA cross-sections. researchgate.net | Photonics, Bio-imaging |
Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids to achieve desired physical and chemical properties. For pyrimidine-dione derivatives, this involves the strategic use of non-covalent interactions such as hydrogen bonding, π–π stacking, and halogen bonds to guide the formation of specific supramolecular architectures. nih.govresearchgate.net
X-ray crystallography studies on compounds related to this compound reveal the critical role of hydrogen bonding. The N-H and C=O groups inherent to the pyrimidine-dione ring are excellent hydrogen bond donors and acceptors, respectively. This often leads to the formation of robust and predictable patterns, such as the inversion-related R22(8) dimer motif, where two molecules are linked by a pair of N—H⋯O hydrogen bonds. researchgate.net These dimers can then act as building blocks, connecting further into chains or layers. nih.govresearchgate.net
To gain a deeper, quantitative understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful tool. nih.govnih.govnih.gov This method maps the close contacts between neighboring molecules in a crystal. For example, in the crystal structure of 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, Hirshfeld analysis revealed that O⋯H/H⋯O contacts accounted for the largest contribution (35.8%) to the crystal packing, confirming the dominance of hydrogen bonding. nih.gov Other significant interactions included Cl⋯Cl (19.6%) and Cl⋯H/H⋯Cl (17.0%) contacts. nih.gov This detailed analysis allows for a rational approach to designing new crystalline materials, where modifying substituents can tune the intermolecular forces to control the resulting solid-state structure and properties.
Table 2: Dominant Intermolecular Contacts in Dihydropyrimidine-dione Derivatives from Hirshfeld Surface Analysis
| Compound | Dominant Contact Type | Percentage Contribution | Resulting Supramolecular Motif |
|---|---|---|---|
| 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione | O⋯H/H⋯O | 35.8% | Double layers connected by hydrogen and halogen bonds. nih.gov |
| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | H⋯H, N⋯H, C⋯H, S⋯H | 98.9% (combined) | Dimeric arrangement via N—H⋯N hydrogen bonds. nih.gov |
Advanced Green Chemistry Principles in Compound Design and Synthesis
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. The synthesis of this compound and its derivatives has seen significant advances through the application of these principles, focusing on methods that reduce waste, save energy, and avoid hazardous solvents. researchgate.netnih.gov
A prominent green strategy is the use of microwave-assisted synthesis. sphinxsai.com This technique offers rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. tandfonline.comnih.govnih.gov The synthesis of various thioxopyrimidine and thiazolopyrimidine derivatives has been successfully achieved using microwave irradiation, highlighting its efficiency and alignment with green chemistry goals. nih.govnih.govresearchgate.net
Another key approach is the development of one-pot, multi-component reactions (MCRs). MCRs are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product, minimizing the need for intermediate purification steps and reducing solvent waste. researchgate.netnih.gov Many pyrimidine-dione derivatives are now synthesized via MCRs, often under solvent-free ("grindstone chemistry") conditions or in environmentally friendly solvents like water, ethanol (B145695), or glycerol. researchgate.netnih.govresearchgate.net Furthermore, the use of reusable, heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), represents another advance. nih.gov These catalysts offer high efficiency under mild or solvent-free conditions and can be easily recovered and reused, further minimizing the environmental impact of the synthesis. nih.gov
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrimidine Derivatives
| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Thiazolopyrimidine Synthesis | Conventional | Reflux | 24 hours | 42-55% | nih.gov |
| Thiazolopyrimidine Synthesis | Microwave-Assisted | Microwave | 8 minutes | 69-88% | nih.gov |
| Tetrahydro-2-thioxopyrimidine Synthesis | Conventional | Reflux in Glacial Acetic Acid | 8 hours | - | researchgate.net |
| Tetrahydro-2-thioxopyrimidine Synthesis | Microwave-Assisted | Microwave in Glacial Acetic Acid | 5 minutes | Improved | researchgate.net |
| Pyrano[2,3-d]pyrimidine Synthesis | Conventional | Hot Reaction Conditions | Several hours | - | nih.gov |
| Pyrano[2,3-d]pyrimidine Synthesis | Nanocatalyst (SBA-Pr-SO3H) | Solvent-free, 140°C | 15 minutes | High | nih.gov |
Future Prospects in Biochemical Target Identification and Rational Design
The pyrimidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The future for derivatives of this compound lies in the rational design of potent and selective inhibitors for a wide array of enzymes and receptors implicated in human diseases, particularly cancer and metabolic disorders.
Rational drug design involves identifying a specific biochemical target and then creating a molecule that modulates its function. Numerous studies have successfully applied this approach to pyrimidine-dione derivatives. For example, fused pyrano[2,3-d]pyrimidine-2,4-dione analogues have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair that is a key target in cancer therapy. rsc.orgrsc.org Several of these compounds showed inhibitory activity in the nanomolar range, superior to the reference drug Olaparib. rsc.org
Similarly, various pyrimidinedione series have been developed as inhibitors for other critical targets:
Dipeptidyl peptidase-4 (DPP-4): Inhibition of this enzyme is a validated strategy for treating type 2 diabetes. Potent and selective pyrimidinedione inhibitors have been developed that demonstrate effective glucose lowering in animal models. nih.govnih.gov
d-Dopachrome (B1263922) Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a selective inhibitor of MIF2, a cytokine involved in cancer, suppressing the proliferation of non-small cell lung cancer cells. nih.govacs.org
SOS1: Pyrido[2,3-d]pyrimidin-7-one derivatives were designed as inhibitors of SOS1, a crucial regulator of the KRAS protein, which is frequently mutated in various cancers. nih.gov
EGFR-TK: New pyrazolo[3,4-d]pyrimidine derivatives have been designed to target the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key driver in several cancer types. rsc.org
eEF-2K: A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened, identifying inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in breast cancer. nih.gov
The design process for these inhibitors often involves computational tools like molecular docking to predict how the synthesized molecules will bind to the active site of the target protein. rsc.orgnih.gov This in silico analysis, combined with structure-activity relationship (SAR) studies, allows for the iterative optimization of the molecular structure to improve potency and selectivity, paving the way for the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-thioxodihydropyrimidine-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yield?
- Methodology : Derivatives are synthesized via alkylation, cyclization, or condensation reactions. For example, alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in DMF under basic conditions (e.g., triethylamine) yields 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (42% yield) . Cyclization reactions using thioacetamide in acetic acid medium generate thiazole-fused derivatives (e.g., antimicrobial-active 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) . Optimizing solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., p-toluenesulfonic acid) can improve yields to >75% .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 6-thioxodihydropyrimidine derivatives?
- Analytical Approach :
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., ethyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.2–8.3 ppm) .
- HRMS (ESI±) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ or [M−H]− ions) .
- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, where N—H⋯O bonds stabilize dimeric crystal structures .
Q. How is the purity of synthesized 6-thioxodihydropyrimidine derivatives assessed in academic research?
- Quality Control :
- HPLC : Uses C18 columns (100 × 4 mm) with 25-minute cycles to separate complex reaction mixtures .
- TLC : Monitors reaction progress (e.g., ethyl acetate/hexane eluent systems) .
- Recrystallization : Purifies compounds (e.g., water/ethanol systems) to achieve >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across 6-thioxodihydropyrimidine derivatives?
- Data Reconciliation :
- Comparative SAR Analysis : For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione shows superior anti-Staphylococcus aureus activity (vs. Metronidazole) due to thiazole substitution, while biphenylamino derivatives (e.g., 9c–9g) exhibit HIV reverse transcriptase inhibition .
- Dose-Response Assays : Quantify IC50 values to differentiate true activity from assay variability .
Q. How does X-ray crystallography contribute to understanding hydrogen-bonding networks in 6-thioxodihydropyrimidine derivatives?
- Structural Insights : In 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, crystallography reveals intermolecular N—H⋯O and O—H⋯O bonds forming dimeric structures. This network impacts solubility and stability, guiding derivative design for enhanced pharmacokinetics .
Q. What methodological considerations are critical when designing 6-thioxodihydropyrimidine derivatives for enzyme inhibition?
- Rational Design :
- Substituent Positioning : Alkyl groups at N1/N3 (e.g., cyclopropyl, benzyl) enhance eEF-2K inhibition by improving hydrophobic binding .
- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups at C6 increase electrophilicity, boosting interactions with catalytic residues (e.g., HIV integrase) .
- Docking Studies : Validate binding modes using software like AutoDock, cross-referenced with IC50 data .
Q. How can HPLC method optimization improve analysis of complex reaction mixtures involving 6-thioxodihydropyrimidine derivatives?
- Method Development :
- Column Selection : C18 columns resolve polar derivatives (e.g., hydroxylated biphenylamino compounds) .
- Gradient Elution : Adjust acetonitrile/water ratios to separate isomers (e.g., 9c vs. 9d) with minor structural differences .
- Detector Sensitivity : UV detection at 254 nm captures conjugated systems, while MS detection identifies low-abundance intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
